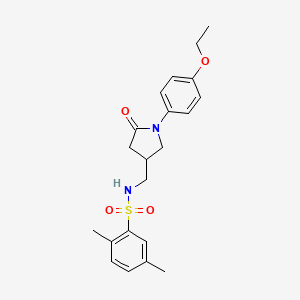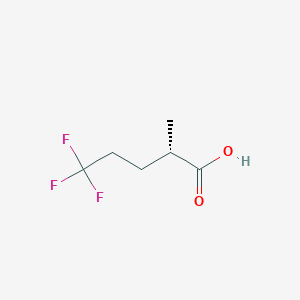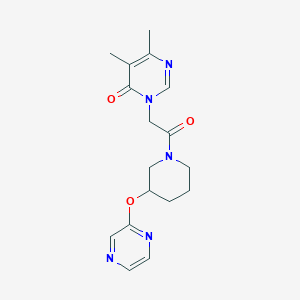
5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the pyrimidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinyl and pyrazinyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.
Final modifications: Methylation and other functional group modifications can be performed to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or pyrazinyl moieties.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrimidinone core or the attached groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may be explored as candidates for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinone derivatives: Compounds with similar core structures but different substituents.
Piperidinyl derivatives: Compounds with piperidinyl groups attached to different cores.
Pyrazinyl derivatives: Compounds with pyrazinyl groups attached to different cores.
Uniqueness
The uniqueness of “5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-13(2)20-11-22(17(12)24)10-16(23)21-7-3-4-14(9-21)25-15-8-18-5-6-19-15/h5-6,8,11,14H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXIJGUMSXECGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2906799.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2906802.png)
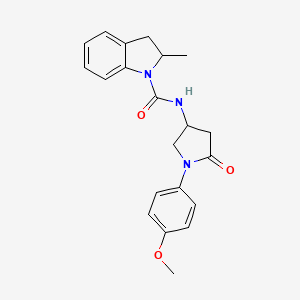
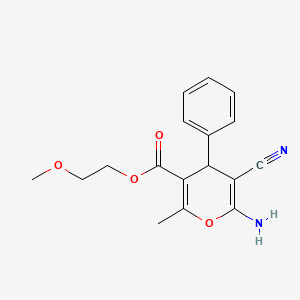
![2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2906807.png)
![2-(phenylformamido)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2906813.png)
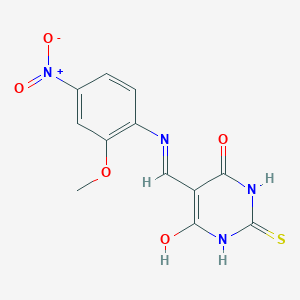
![N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2906815.png)
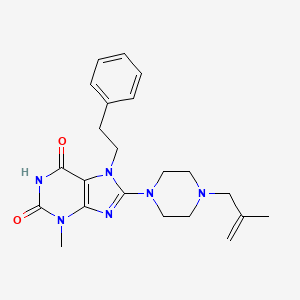
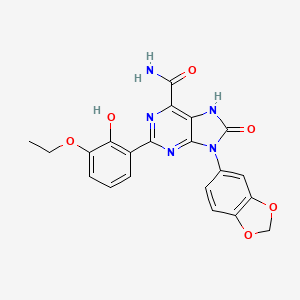
![ethyl 2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetate](/img/structure/B2906818.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2906819.png)
